(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester (3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester
Brand Name: Vulcanchem
CAS No.: 928064-71-5
VCID: VC0144006
InChI: InChI=1S/C15H21NO5/c1-3-7-12(13(17)14(18)20-2)16-15(19)21-10-11-8-5-4-6-9-11/h4-6,8-9,12-13,17H,3,7,10H2,1-2H3,(H,16,19)/t12-,13?/m0/s1
SMILES: CCCC(C(C(=O)OC)O)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C15H21NO5
Molecular Weight: 295.335

(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester

CAS No.: 928064-71-5

Cat. No.: VC0144006

Molecular Formula: C15H21NO5

Molecular Weight: 295.335

* For research use only. Not for human or veterinary use.

(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester - 928064-71-5

Specification

CAS No. 928064-71-5
Molecular Formula C15H21NO5
Molecular Weight 295.335
IUPAC Name methyl (3S)-2-hydroxy-3-(phenylmethoxycarbonylamino)hexanoate
Standard InChI InChI=1S/C15H21NO5/c1-3-7-12(13(17)14(18)20-2)16-15(19)21-10-11-8-5-4-6-9-11/h4-6,8-9,12-13,17H,3,7,10H2,1-2H3,(H,16,19)/t12-,13?/m0/s1
Standard InChI Key SCUKMOKXTDIRDT-UEWDXFNNSA-N
SMILES CCCC(C(C(=O)OC)O)NC(=O)OCC1=CC=CC=C1

Introduction

Chemical Identity and Structural Properties

(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester is a synthetic organic compound characterized by a unique molecular structure that includes multiple functional groups. It features a hydroxyl group and a benzyloxycarbonyl amino group attached to a hexanoic acid backbone that has been methyl-esterified. This structural arrangement contributes to its significance in biochemical research and pharmaceutical applications.

The compound is identified by several key chemical identifiers, as detailed in Table 1:

ParameterValue
CAS Number928064-71-5
Molecular FormulaC₁₅H₂₁NO₅
Molecular Weight295.335 g/mol
IUPAC Namemethyl (3S)-2-hydroxy-3-(phenylmethoxycarbonylamino)hexanoate
Standard InChIInChI=1S/C15H21NO5/c1-3-7-12(13(17)14(18)20-2)16-15(19)21-10-11-8-5-4-6-9-11/h4-6,8-9,12-13,17H,3,7,10H2,1-2H3,(H,16,19)/t12-,13?/m0/s1
Standard InChIKeySCUKMOKXTDIRDT-UEWDXFNNSA-N
SMILESCCCC(C(C(=O)OC)O)NC(=O)OCC1=CC=CC=C1

The stereochemistry at the 3-position (S configuration) is a critical structural feature that influences the compound's biological activity and specificity . The benzyloxycarbonyl (Z or Cbz) group attached to the amino function serves as a protecting group, which is commonly used in peptide synthesis and can be selectively removed under specific conditions.

Structural Elements and Their Functions

The structural organization of (3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester includes several key functional groups that contribute to its chemical reactivity and biological activity:

  • The hydroxy group at position 2 provides a site for hydrogen bonding interactions with biological targets

  • The protected amino group at position 3 with (S) stereochemistry defines its three-dimensional orientation

  • The methyl ester moiety influences solubility properties and serves as a site for potential enzymatic hydrolysis

  • The benzyloxycarbonyl protecting group provides temporary protection for the amino function while contributing to lipophilicity

These structural elements collectively define the compound's chemical behavior and biological interactions, particularly in relation to serine proteases .

PropertyDescription
AppearanceWhite Solid
SolubilityDichloromethane, Methanol, Chloroform, DMSO
Storage Recommendations2-8°C, protected from air and light
Purity (Commercial)Typically ≥98%

The compound's solubility profile indicates its moderate polarity, allowing dissolution in both chlorinated solvents and polar protic solvents like methanol . This versatility in solubility facilitates its use in various experimental protocols and synthetic applications.

Applications in Biochemical Research

The primary application of (3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester lies in the preparation of serine protease inhibitors, making it a valuable intermediate in pharmaceutical research . Serine proteases represent a large family of enzymes that play crucial roles in various physiological and pathological processes.

Role in Protease Inhibitor Development

The structural features of (3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester make it particularly suitable for integration into protease inhibitor frameworks. Specifically:

  • The hydroxyl group can mimic the tetrahedral intermediate formed during peptide bond hydrolysis

  • The stereochemistry at position 3 (S configuration) allows for proper orientation within enzyme active sites

  • The protected amino group provides a site for further structural elaboration

  • The methyl ester function offers a handle for additional modifications or direct interaction with enzyme subsites

These attributes collectively contribute to the compound's utility in developing inhibitors that can modulate the activity of specific serine proteases implicated in diseases such as cancer and inflammatory conditions.

Biological Activity and Therapeutic Implications

The biological activity of (3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester primarily stems from its ability to interact with the active sites of serine proteases, potentially modulating their enzymatic activity. This interaction is facilitated by:

  • Structural mimicry of natural substrates

  • Presence of functional groups capable of hydrogen bonding

  • Stereochemical arrangement that complements enzyme active site geometry

While the compound itself may exhibit limited direct biological activity, its incorporation into more complex structures produces molecules with significant therapeutic potential. Serine protease inhibitors derived from or incorporating this compound have demonstrated relevance in addressing:

  • Inflammatory disorders where proteases drive tissue damage

  • Cancer progression where proteases facilitate tumor invasion and metastasis

  • Infectious diseases where pathogen-derived proteases are essential for virulence

Research techniques employed to evaluate these interactions typically include binding assays, enzyme inhibition studies, and molecular modeling to understand structure-activity relationships.

Comparative Analysis with Related Compounds

To better understand the significance of (3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester, it is valuable to compare it with structurally related compounds:

Comparison with Related Hydroxylated Amino Acid Derivatives

CompoundKey DistinctionImplication
(3S)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxyhexanoic acidFree carboxylic acid (non-esterified)Different solubility profile; potentially more reactive carboxyl group
Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoateShorter carbon chain (propanoate vs. hexanoate)Different lipophilicity and spatial arrangement
N-protected β-hydroxy-α-amino acidsVariation in protecting groupsDifferent stability and deprotection strategies

These structural differences, though subtle in some cases, can significantly impact the compounds' chemical reactivity, biological interactions, and practical applications in research and drug development .

Future Research Directions

Based on the current understanding of (3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester and its applications, several promising research directions emerge:

  • Development of more potent and selective serine protease inhibitors by structural modification

  • Investigation of structure-activity relationships through systematic variation of the protecting groups

  • Exploration of alternative synthetic routes to improve yield and stereoselectivity

  • Evaluation of potential therapeutic applications in specific disease models

  • Integration into peptidomimetic structures for enhanced biological activity

The continued investigation of this compound and its derivatives will likely contribute to advances in both medicinal chemistry and therapeutic development, particularly in addressing conditions where dysregulated protease activity plays a pathological role.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator